1-Fluoro-2,2-dimethylcyclopropane-1-carboxylic acid
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Overview
Description
1-Fluoro-2,2-dimethylcyclopropane-1-carboxylic acid is an organic compound that belongs to the class of cyclopropane carboxylic acids. This compound is characterized by the presence of a fluorine atom attached to the cyclopropane ring, which significantly influences its chemical properties and reactivity. Cyclopropane derivatives are known for their strained ring structure, which imparts unique reactivity patterns compared to other alkanes.
Preparation Methods
The synthesis of 1-Fluoro-2,2-dimethylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using fluorinated reagents. For instance, the reaction of 2,2-dimethylpropene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield the desired compound. The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial production methods for this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction parameters, including temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
1-Fluoro-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to produce alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-Fluoro-2,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-Fluoro-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of target proteins. This makes it a potent inhibitor or activator in various biochemical pathways .
Comparison with Similar Compounds
1-Fluoro-2,2-dimethylcyclopropane-1-carboxylic acid can be compared to other cyclopropane derivatives, such as:
1,1-Difluorocyclopropane-1-carboxylic acid:
2,2-Dimethylcyclopropane-1-carboxylic acid: Lacks the fluorine atom, making it less reactive but still useful as a synthetic intermediate.
3-Phenoxybenzoic acid: A structurally different compound but often used in similar applications, particularly in the synthesis of pyrethroid insecticides.
The uniqueness of this compound lies in its combination of a strained cyclopropane ring and a fluorine atom, which imparts distinct chemical properties and reactivity patterns.
Properties
CAS No. |
2385028-92-0 |
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Molecular Formula |
C6H9FO2 |
Molecular Weight |
132.13 g/mol |
IUPAC Name |
1-fluoro-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H9FO2/c1-5(2)3-6(5,7)4(8)9/h3H2,1-2H3,(H,8,9) |
InChI Key |
CYODIRYDPAAPOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(C(=O)O)F)C |
Origin of Product |
United States |
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